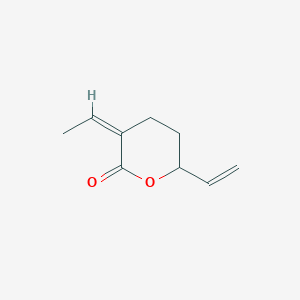
(3Z)-6-ethenyl-3-ethylideneoxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-6-ethenyl-3-ethylideneoxan-2-one is an organic compound characterized by its unique structure, which includes an oxan-2-one ring with ethenyl and ethylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-6-ethenyl-3-ethylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethenyl and ethylidene precursors in the presence of a catalyst to facilitate the formation of the oxan-2-one ring. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace the ethenyl or ethylidene groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts.
Major Products: The major products of these reactions include various substituted oxan-2-one derivatives, which can be further utilized in organic synthesis and material science applications.
Applications De Recherche Scientifique
(3Z)-6-ethenyl-3-ethylideneoxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (3Z)-6-ethenyl-3-ethylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ethenyl and ethylidene groups play a crucial role in its reactivity and interaction with enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds, used in pheromone synthesis.
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene: Another polyunsaturated compound with applications in pheromone research.
Comparison: While (3Z)-6-ethenyl-3-ethylideneoxan-2-one shares some structural similarities with these compounds, its unique oxan-2-one ring and specific substituents confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
67693-94-1 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(3Z)-6-ethenyl-3-ethylideneoxan-2-one |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-6-8(4-2)11-9(7)10/h3-4,8H,2,5-6H2,1H3/b7-3- |
Clé InChI |
YXJPKSNUBWXRRV-CLTKARDFSA-N |
SMILES isomérique |
C/C=C\1/CCC(OC1=O)C=C |
SMILES canonique |
CC=C1CCC(OC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
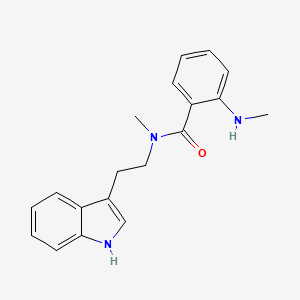
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
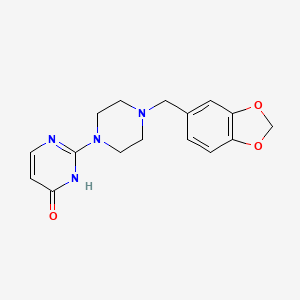
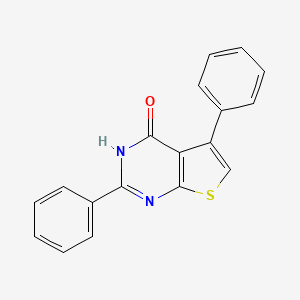

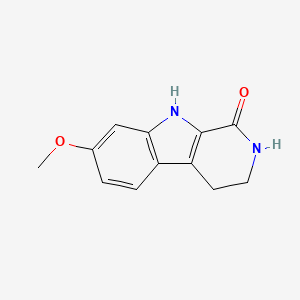
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

